Triphenyl(thiophen-2-yl)stannane
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Overview
Description
Triphenyl(thiophen-2-yl)stannane is an organotin compound that features a thiophene ring bonded to a tin atom, which is further connected to three phenyl groups. This compound is of significant interest in organic and organometallic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(thiophen-2-yl)stannane can be synthesized through the Stille coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For example, the reaction between thiophen-2-yl bromide and triphenyltin chloride in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Triphenyl(thiophen-2-yl)stannane undergoes various types of reactions, including:
Substitution Reactions: The phenyl groups attached to the tin atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in Stille coupling reactions to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Organic Halides: Reactants in coupling reactions.
Solvents: Toluene, tetrahydrofuran (THF), and other organic solvents are commonly used.
Major Products:
Coupling Products: Formation of new carbon-carbon bonds, leading to various substituted thiophene derivatives.
Scientific Research Applications
Triphenyl(thiophen-2-yl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of triphenyl(thiophen-2-yl)stannane primarily involves its ability to participate in coupling reactions. The tin atom in the compound can form a bond with a palladium catalyst, facilitating the transfer of the thiophene group to an organic halide, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
2-(Tributylstannyl)thiophene: Another organotin compound with similar reactivity but different substituents on the tin atom.
Triphenyltin Chloride: A related compound where the thiophene group is replaced by a chlorine atom.
Uniqueness: Triphenyl(thiophen-2-yl)stannane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organotin compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
54663-76-2 |
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Molecular Formula |
C22H18SSn |
Molecular Weight |
433.2 g/mol |
IUPAC Name |
triphenyl(thiophen-2-yl)stannane |
InChI |
InChI=1S/3C6H5.C4H3S.Sn/c3*1-2-4-6-5-3-1;1-2-4-5-3-1;/h3*1-5H;1-3H; |
InChI Key |
RKDVYOKAPQRDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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